2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure This compound is characterized by its pyrano[3,2-c]pyridine core, which is substituted with various functional groups, including amino, diethoxyphenyl, dimethoxyphenyl, and carbonitrile groups
Preparation Methods
The synthesis of 2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrano[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the pyrano[3,2-c]pyridine core.
Introduction of Substituents: The diethoxyphenyl and dimethoxyphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Functional Group Modifications: The amino and carbonitrile groups are incorporated through further functional group transformations.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Receptor Interaction: The compound may bind to cellular receptors, triggering signaling cascades that result in physiological responses.
Gene Expression Modulation: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be compared with similar compounds, such as:
2-(3,4-Dimethoxyphenyl)ethan-1-amine: This compound shares the dimethoxyphenyl group but lacks the pyrano[3,2-c]pyridine core and other substituents.
2-(3,4-Diethoxyphenyl)ethanol: Similar to the target compound, it contains the diethoxyphenyl group but differs in its overall structure and functional groups.
N-(4-Amino-2,5-diethoxyphenyl)benzamide: This compound has the diethoxyphenyl group and an amino group but differs in its core structure and other substituents.
Biological Activity
The compound 2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Molecular Formula : C26H30N2O5
- Molecular Weight : 454.53 g/mol
The structure features multiple functional groups that may contribute to its biological activity, including amine, carbonitrile, and methoxy groups.
Anticancer Activity
Recent studies have indicated that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that these compounds can inhibit the growth of cancer cells through the modulation of apoptotic pathways and cell cycle arrest mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways .
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound exhibits anti-inflammatory activity. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential use in treating inflammatory diseases . The anti-inflammatory mechanism may involve inhibition of cyclooxygenase (COX) enzymes or modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.
Data Tables
Activity Type | Effect | Mechanism |
---|---|---|
Anticancer | Induces apoptosis | Modulation of apoptotic pathways |
Antimicrobial | Inhibits bacterial growth | Disruption of cell membrane integrity |
Anti-inflammatory | Reduces cytokine production | Inhibition of COX enzymes |
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal tested the compound against MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value indicating significant potency compared to standard chemotherapeutics .
- Antimicrobial Testing : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations lower than those required for conventional antibiotics .
- Inflammation Models : In vivo studies using murine models demonstrated that administration of the compound significantly reduced paw edema in a carrageenan-induced inflammation model, supporting its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C30H33N3O6 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C30H33N3O6/c1-6-37-23-11-9-20(16-25(23)38-7-2)27-21(17-31)29(32)39-26-14-18(3)33(30(34)28(26)27)13-12-19-8-10-22(35-4)24(15-19)36-5/h8-11,14-16,27H,6-7,12-13,32H2,1-5H3 |
InChI Key |
MJJMAYXUOCWQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCC4=CC(=C(C=C4)OC)OC)N)C#N)OCC |
Origin of Product |
United States |
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